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Compound of Interest

Compound Name: N-Propionyl Mesalazine-d3

Cat. No.: B589185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Mesalazine, or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of

inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is

largely dependent on the topical delivery of the active drug to the inflamed mucosa of the

colon. To achieve this, various oral formulations have been developed with different drug

release mechanisms designed to minimize systemic absorption in the upper gastrointestinal

tract and maximize concentrations at the site of action. This guide provides a comparative

overview of the pharmacokinetics of these formulations, supported by experimental data,

detailed methodologies, and visual representations of key biological and experimental

processes.

The primary goal of mesalazine formulations is to ensure the drug is released in the distal ileum

and colon. This is achieved through several strategies, including pH-dependent coatings, time-

dependent release mechanisms, and pro-drug formulations that are activated by colonic

bacteria. These different approaches result in varied pharmacokinetic profiles, which can

influence both efficacy and safety.

Comparative Pharmacokinetic Data
The systemic exposure to mesalazine and its primary metabolite, N-acetyl-5-aminosalicylic acid

(N-Ac-5-ASA), varies between formulations. The following tables summarize key

pharmacokinetic parameters from comparative studies.
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Formulati
on Type

Brand
Examples

Cmax
(ng/mL)

Tmax
(hours)

AUC
(ng·h/mL)

Urinary
Excretion
(% of
dose)

Fecal
Excretion
(% of
dose)

pH-

Dependent

Release

(Eudragit-

S/L coated)

Asacol,

Salofalk,

Mesasal,

Claversal

Variable,

generally <

1000[1]

~6-12[2] Variable 10-56[3] 20-64[3]

Time-

Dependent

Release

(Ethylcellul

ose

coated)

Pentasa

Variable,

generally <

1000[1]

~3-4[4] Variable 15-53[3] 12-59[3]

Multi-

Matrix

System

(MMX)

Lialda,

Mezavant

Dose-

proportiona

l

increase[5]

~2

(pediatric)

[5]

Dose-

proportiona

l

increase[5]

22-29[5][6]

~78%

passes

unabsorbe

d through

upper GI[7]

[8]

Pro-drugs

(Azo-bond)

Sulfasalazi

ne,

Olsalazine,

Balsalazide

Lower for

5-ASA vs.

parent drug

Delayed Variable 11-35[3] 22-75[3]

Note: Values represent ranges and means reported across various studies and are subject to

inter-individual variability.

Key Experimental Protocols
The data presented in this guide are derived from clinical trials with specific methodologies.

Understanding these protocols is crucial for interpreting the pharmacokinetic data.
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Representative Study Design for Pharmacokinetic
Comparison
A common approach to comparing different mesalazine formulations is through a randomized,

open-label, parallel-group or crossover study in healthy volunteers or patients with quiescent

IBD.[9][10]

Participants: Healthy adult volunteers or patients with a confirmed diagnosis of ulcerative

colitis in remission. Key exclusion criteria often include a history of significant

gastrointestinal, renal, or hepatic disease, and the use of medications that could interfere

with gastrointestinal pH or motility.

Dosing Regimen: Subjects are administered single or multiple doses of the different

mesalazine formulations according to the study design. For multiple-dose studies, a washout

period of at least 7 days is typically implemented between treatment phases in a crossover

design.[11]

Sample Collection:

Blood Sampling: Venous blood samples are collected at predetermined time points before

and after drug administration (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 18, 24, 32, and 48

hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

Urine and Fecal Collection: Urine and feces are often collected over a 24- to 96-hour

period to determine the extent of drug excretion.[3][11]

Bioanalytical Method: The concentrations of mesalazine and its metabolite, N-Ac-5-ASA, in

plasma, urine, and feces are quantified using a validated high-performance liquid

chromatography with tandem mass spectrometry (LC-MS/MS) method.[12] This method

offers high sensitivity and selectivity for the analytes. The sample preparation typically

involves protein precipitation followed by liquid-liquid or solid-phase extraction.[7][12]

Visualizing Key Pathways and Processes
Mesalazine's Anti-inflammatory Signaling Pathway
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One of the primary mechanisms of action of mesalazine is the inhibition of the nuclear factor-

kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][3][9][13] Mesalazine

has also been shown to act as an agonist for peroxisome proliferator-activated receptor-

gamma (PPAR-γ), which exerts anti-inflammatory effects.[5][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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